タランパネル
概要
説明
タランプネル: は、てんかん、悪性グリア腫、筋萎縮性側索硬化症(ALS)など、さまざまな神経疾患の治療に用いる可能性が調査されている薬剤です . 中枢神経系におけるイオンチャネル型グルタミン酸受容体の一種であるAMPA受容体の非競合的アンタゴニストとして作用します . タランプネルは、てんかんの臨床試験で有効性を示しましたが、その薬物動態が良好ではないため開発が中止されました .
製法
合成経路と反応条件: タランプネルは、ベンゾジアゼピン誘導体の生成を含む一連の化学反応によって合成されます。 重要な工程には、2,3-ベンゾジアゼピンコアの形成と、必要な置換基を導入するためのその後の官能基化が含まれます .
工業的製法: タランプネルの工業的生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。 通常、再結晶やクロマトグラフィーなどの高度な精製技術を使用して最終生成物を分離します .
化学反応解析
反応の種類: タランプネルは、次のようなさまざまな化学反応を受けます。
酸化: タランプネルは、酸化されてさまざまな代謝産物を生成できます。
還元: 還元反応は、ベンゾジアゼピンコアの官能基を変えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたタランプネルのさまざまな誘導体が含まれており、それらは異なる薬理学的特性を持つ可能性があります .
科学研究への応用
化学: タランプネルは、AMPA受容体とその神経疾患における役割を研究するための研究ツールとして使用されます .
生物学: 生物学的研究では、タランプネルは興奮毒性と神経保護のメカニズムを調査するために使用されます .
医学: タランプネルは、てんかん、悪性グリア腫、ALSの治療における潜在的な治療効果について研究されています . 動物モデルで、発作の軽減と神経保護に有望な結果を示しています .
産業: 製薬業界では、タランプネルはAMPA受容体を標的とする新しい薬剤の開発のためのリード化合物として役立っています .
科学的研究の応用
Chemistry: Talampanel is used as a research tool to study the AMPA receptor and its role in neurological disorders .
Biology: In biological research, talampanel is used to investigate the mechanisms of excitotoxicity and neuroprotection .
Medicine: Talampanel has been studied for its potential therapeutic effects in treating epilepsy, malignant gliomas, and ALS . It has shown promise in reducing seizures and providing neuroprotection in animal models .
Industry: In the pharmaceutical industry, talampanel serves as a lead compound for the development of new drugs targeting the AMPA receptor .
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Talampanel is a potent noncompetitive and selective antagonist of the glutamine AMPA receptors . It interacts with the AMPA receptors in the central nervous system . The nature of these interactions is noncompetitive, meaning that Talampanel does not compete with the natural ligand for binding but binds to a separate site, which changes the receptor’s behavior .
Cellular Effects
Talampanel has shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to decrease levodopa-induced dyskinesias by 40% in parkinsonian monkeys . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Talampanel exerts its effects at the molecular level primarily through its action as a noncompetitive and selective antagonist of the glutamine AMPA receptors . This means that it binds to a site on the AMPA receptors separate from the active site, changing the receptor’s conformation and thus inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Talampanel has been observed to have a half-life of 3-6 hours . This suggests that the effects of Talampanel can change over time, potentially due to factors such as the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Talampanel have been studied in animal models, and it has been found that these effects can vary with different dosages
Metabolic Pathways
It is known that Talampanel dosing strategies may be reliant on concomitant antiepileptic drug (AED) medication, as enzyme-inducing AEDs enhance, whereas valproic acid (VPA) inhibits its metabolism .
Transport and Distribution
It is rapidly absorbed, with maximal plasma concentrations achieved within 1-3 hours .
Subcellular Localization
As a noncompetitive and selective antagonist of the glutamine AMPA receptors, it is likely that it localizes to areas of the cell where these receptors are present .
準備方法
Synthetic Routes and Reaction Conditions: Talampanel is synthesized through a series of chemical reactions involving the formation of a benzodiazepine derivative. The key steps include the formation of the 2,3-benzodiazepine core and subsequent functionalization to introduce the necessary substituents .
Industrial Production Methods: The industrial production of talampanel involves optimizing the synthetic route to ensure high yield and purity. This typically includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions: Talampanel undergoes various chemical reactions, including:
Oxidation: Talampanel can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the benzodiazepine core.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various derivatives of talampanel with modified functional groups, which can have different pharmacological properties .
類似化合物との比較
類似化合物:
GYKI 52466: 同様の薬理学的特性を持つ別の非競合的AMPA受容体アンタゴニスト.
LY 300164: タランプネルと構造的に関連する化合物であり、AMPA受容体アンタゴニストとしても作用します.
独自性: タランプネルは、AMPA受容体に対する特異的な結合親和性と選択性においてユニークです。 てんかんと神経保護の動物モデルにおいて、幅広い作用を示しています . 短い半減期など、その薬物動態が良好ではないため、臨床開発は限定されています .
特性
IUPAC Name |
1-[(8R)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACAAXNEHGBPOQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167259 | |
Record name | Talampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Talampanel is a potent noncompetitive and selective antagonist of the glutamine AMPA receptors. Studies in primates have shown that the administration of talampanel to parkinsonian monkeys significantly decreased levodopa-induced dyskinesias by 40%. When given alone, talampanel did not modify the severity of parkinsonian symptoms. However, in combination with levodopa, talampanel potentiated the antiparkinsonian action of levodopa by increasing motor activity. | |
Record name | Talampanel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
161832-65-1 | |
Record name | (-)-Talampanel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161832-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talampanel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161832651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talampanel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talampanel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 161832-65-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALAMPANEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVS43XG1L5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Talampanel ((R)-7-acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine) acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [, , , , , , , ] These receptors are a subtype of glutamate receptors, which mediate fast excitatory synaptic transmission in the central nervous system. [, , , , ] By blocking AMPA receptors, Talampanel inhibits the binding of glutamate, thus reducing neuronal excitation. [, , , , , ] This inhibition has been implicated in neuroprotection by reducing excitotoxicity, a process where excessive glutamate signaling leads to neuronal damage and death. [, , , , , ]
ANone: The provided research papers primarily focus on the biological activity and clinical applications of Talampanel. Information regarding its material compatibility and stability under various conditions is not discussed in these papers.
A: Talampanel is not reported to possess catalytic properties. Its primary mechanism of action involves binding to AMPA receptors, not catalyzing chemical reactions. [, , , , , , ]
A: While the provided research doesn't delve into specific computational modeling studies on Talampanel, one paper mentions that molecular modeling was employed to design and synthesize N-substituted 1,2,3,4-tetrahydroisoquinolines as potential AMPA receptor antagonists. [] This suggests the potential application of computational chemistry in understanding and optimizing Talampanel's interactions with its target.
A: Research indicates that the 4-aminophenyl group in Talampanel's structure is crucial for its AMPA receptor antagonist activity. [, ] Synthesizing analogs with modifications to this group, such as transposition or steric shielding, resulted in a loss of activity, highlighting its significance for binding. [] Additionally, replacing the allyl group in a related lead compound with a 2-cyanoethyl group led to increased inhibitory activity against AMPA receptor-mediated toxicity, demonstrating the impact of structural modifications on potency. [] Furthermore, introducing specific substitutions, such as a 4'-bromophenyl group and piperidine ring, in tetrahydroisoquinoline derivatives resulted in compounds with potency comparable to Talampanel, further emphasizing the role of structural variations in influencing activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。